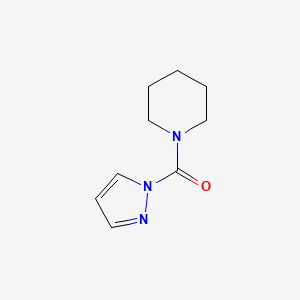
Piperidin-1-yl(1H-pyrazol-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperidin-1-yl(1H-pyrazol-1-yl)methanone is a compound that features a piperidine ring and a pyrazole ring connected through a methanone group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Piperidin-1-yl(1H-pyrazol-1-yl)methanone typically involves the reaction of piperidine with pyrazole derivatives under controlled conditions. One common method includes the use of a coupling reagent such as N,N’-carbonyldiimidazole (CDI) to facilitate the formation of the methanone linkage between the piperidine and pyrazole rings .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow chemistry techniques to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the coupling reaction .
Chemical Reactions Analysis
Types of Reactions: Piperidin-1-yl(1H-pyrazol-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or halides under basic conditions.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine or pyrazole derivatives.
Scientific Research Applications
Piperidin-1-yl(1H-pyrazol-1-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Piperidin-1-yl(1H-pyrazol-1-yl)methanone involves its interaction with specific molecular targets. For instance, as an sEH inhibitor, it binds to the active site of the enzyme, preventing the hydrolysis of epoxides to diols. This inhibition can lead to reduced inflammation and lower blood pressure . The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with the enzyme, enhancing its inhibitory activity .
Comparison with Similar Compounds
- Piperidin-1-yl(1-m-tolyl-1H-indazol-6-yl)methanone
- (4-phenyl-piperidin-1-yl)-[5-(1H-pyrazol-4-yl)-thiophen-3-yl]-methanone
- Serine Hydrolase Inhibitor-11 (SHI-11)
Comparison: Piperidin-1-yl(1H-pyrazol-1-yl)methanone is unique due to its dual ring structure, which provides a versatile scaffold for drug design. Compared to similar compounds, it offers a balance of hydrophobic and hydrophilic properties, making it suitable for various biological applications. Its ability to inhibit sEH with high selectivity and potency distinguishes it from other inhibitors .
Properties
Molecular Formula |
C9H13N3O |
|---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
piperidin-1-yl(pyrazol-1-yl)methanone |
InChI |
InChI=1S/C9H13N3O/c13-9(12-8-4-5-10-12)11-6-2-1-3-7-11/h4-5,8H,1-3,6-7H2 |
InChI Key |
RVUWRYIKKXZWFA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=O)N2C=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















